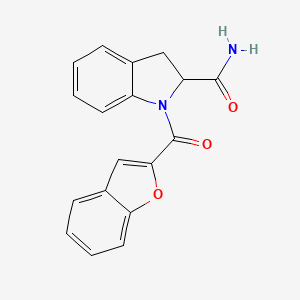

1-(Benzofuran-2-carbonil)indolina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Physical And Chemical Properties Analysis

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide has a molecular formula of C18H14N2O3 and a molecular weight of 306.321.Aplicaciones Científicas De Investigación

Inhibición enzimática

La presencia del grupo carboxamida en derivados del indol, específicamente en las posiciones 2 y 3, confiere propiedades inhibitorias únicas a estos compuestos. BFI interactúa con una variedad de enzimas y proteínas mediante enlaces de hidrógeno, lo que a menudo lleva a la inhibición de su actividad. Los investigadores han estudiado los efectos inhibitorios de BFI contra enzimas como HLGP, VIH-1 y renina. Cabe destacar que BFI se ha comparado con nevirapina y efavirenz como controles para la inhibición del VIH-1 .

Química medicinal

Los compuestos del indol, incluido BFI, desempeñan un papel crucial en la química medicinal. El andamiaje del indol aparece en moléculas esenciales como el aminoácido triptófano, el neurotransmisor serotonina y varios alcaloides de origen vegetal. Los investigadores han sintetizado y evaluado derivados del indol debido a sus diversas propiedades biológicas. Las siete posiciones disponibles para sustituciones en BFI permiten modificaciones a medida, siendo los sitios 1, 2 y 3 sitios reactivos particularmente importantes .

Diseño y desarrollo de fármacos

Las relaciones estructura-actividad de BFI se han explorado ampliamente. Al comprender cómo las sustituciones específicas afectan sus propiedades, los investigadores pretenden optimizar BFI para obtener la máxima actividad farmacológica. El diseño de fármacos asistido por ordenador ha desempeñado un papel crucial en este proceso, ayudando a predecir las interacciones de BFI con proteínas y enzimas diana .

Investigación del cáncer

Los compuestos basados en indol han mostrado propiedades anticancerígenas. La estructura única de BFI y las posibles interacciones con las vías celulares lo convierten en un tema intrigante para futuras investigaciones en terapia contra el cáncer.

En resumen, 1-(Benzofuran-2-carbonil)indolina-2-carboxamida (BFI) ofrece vías interesantes para la investigación en inhibición enzimática, química medicinal, diseño de fármacos, aplicaciones antivirales, trastornos neurológicos e investigación del cáncer. Sus propiedades multifacéticas lo convierten en un compuesto que merece ser explorado en profundidad . Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, including those with a carboxamide moiety at positions 2 and 3, have unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds with a variety of enzymes and proteins. This interaction often results in the inhibition of enzyme activity, which can be leveraged for therapeutic purposes. For instance, indole derivatives, including 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide, have been shown to inhibit enzymes such as HIV-1 reverse transcriptase and renin . These interactions are crucial for the compound’s potential use in treating viral infections and hypertension.

Cellular Effects

The effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular function. For instance, the compound’s interaction with HIV-1 reverse transcriptase prevents the replication of the virus, highlighting its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, indole derivatives have been shown to cause cytotoxicity in certain cell lines at elevated concentrations, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its efficacy and toxicity, as metabolic products may have different biological activities . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via specific transporters, where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJASIXWJVHXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)

![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)

![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)